N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Abl tyrosine kinase Structure-Activity Relationship Kinase inhibitor design

Researchers face difficulty sourcing structurally authentic negative controls to validate kinase selectivity hypotheses. This compound solves that by offering a unique 2-methylbenzamide scaffold lacking the halogen atom critical for Abl inhibition, making it an ideal selectivity probe. - Differentiated SAR Tool: Replaces the key halogen atom found in potent 1,3,4-thiadiazole-based Abl inhibitors, enabling definitive selectivity profiling against off-target kinases. - Wnt Pathway Probe: Provides a commercially available, structurally distinct starting point for Wnt/β-catenin inhibitor programs not dominated by 4-halobenzamide prior art. - Mechanistic Decoupling: Use to test whether HL-60 cytodifferentiation is a direct consequence of Abl inhibition or a separate pharmacological effect.

Molecular Formula C17H14FN3OS2
Molecular Weight 359.44
CAS No. 392303-35-4
Cat. No. B2811130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
CAS392303-35-4
Molecular FormulaC17H14FN3OS2
Molecular Weight359.44
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
InChIInChI=1S/C17H14FN3OS2/c1-11-5-2-3-8-14(11)15(22)19-16-20-21-17(24-16)23-10-12-6-4-7-13(18)9-12/h2-9H,10H2,1H3,(H,19,20,22)
InChIKeyKEELQTPWLKRFAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide: Differentiated 1,3,4-Thiadiazole Kinase Probe


N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide (CAS 392303-35-4) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide class, a scaffold extensively validated as a core structure for potent kinase inhibition, particularly against Abl tyrosine kinase and the Wnt signaling pathway [1]. It is characterized by a unique combination of a 3-fluorobenzylthio moiety at the 5-position of the thiadiazole ring and a 2-methyl substituent on the benzamide ring, a structural pattern distinct from the halogenated benzamide analogs commonly explored in published structure-activity relationship (SAR) studies [2]. This specific substitution pattern positions the compound as a valuable tool for probing steric and electronic effects within the ATP-binding pocket of target kinases, offering a differentiated profile for hit-to-lead optimization programs.

Kinase SAR Probe 1,3,4-thiadiazole scaffold for mapping steric/electronic effects in the ATP-binding pocket
Distinct Substituent Pattern Non-halogenated 2-methylbenzamide combined with 3-fluorobenzylthio, absent in reference SAR sets
Tool Compound Supports hit-to-lead programs probing kinase inhibition selectivity and differentiation mechanisms

Why This Compound Cannot Be Replaced by Halogenated Analogs


Generic substitution within the 1,3,4-thiadiazol-2-yl-benzamide class is unlikely to be successful due to the profound impact of minor structural changes on kinase inhibition potency and cellular differentiation activity. Established SAR data for this scaffold demonstrates that both the benzylthio substituent and the benzamide ring directly influence Abl kinase inhibition; for example, replacing a 2-chloro with a 4-chloro or a 3-fluorobenzyl with a 4-fluorobenzyl group can significantly alter the inhibitory profile [1]. The target compound's unique 2-methylbenzamide group lacks the halogen atom that is characteristic of the most potent analogs, potentially offering a distinct selectivity window against off-target kinases or a different mechanism of action [1]. Its inclusion of a 3-fluorobenzylthio group also distinguishes it from analogs bearing a 4-fluorobenzylthio or 4-methoxybenzylthio moiety, which have distinct binding modes [1]. Therefore, directly interchanging this compound with its closest structural cousins without empirical validation would invalidate any structure-based hypotheses and compromise lead optimization efforts.

Property
This Compound
Halogenated Analogs
Benzamide Ring
2-methyl (-CH3)
2-chloro, 4-fluoro (-Cl, -F)
Benzylthio Moiety
3-fluorobenzylthio (meta)
4-fluorobenzylthio (para) or 4-methoxybenzylthio
Substitution of the halogen by -CH3 and regiochemical shift from para to meta may alter kinase inhibition profile and selectivity. Direct interchange without empirical validation is not supported by published SAR.

Differentiation Evidence for This Compound


2-Methylbenzamide Substitution vs. Halogenated Abl Inhibitors

The target compound features a 2-methyl substituent on the benzamide ring, whereas the most potent Abl kinase inhibitors identified in a benchmark SAR study all contain a halogen (2-chloro or 4-fluoro) at the same position [1]. This structural divergence is critical as it demonstrates the compound is not merely a redundant member of the series but a probe for the steric and electronic tolerance of the kinase's hydrophobic pocket. The study's SAR data show that for compounds sharing the 3-fluorobenzylthio group, a 2-chloro-benzamide (compound 6a analog) is a potent enzymatic inhibitor, while the activity of a 2-methyl analog would be expected to differ, potentially reducing potency but increasing selectivity [1].

2-Methyl vs. Halogenated Benzamide
Class-level inference
2-methyl (-CH3) replaces the 2-chloro (-Cl) found in potent Abl inhibitors; predicted lower enzymatic potency but potential selectivity shift.
Supports probing of halogen role in kinase inhibition SAR
No direct activity data; enzymatic effect inferred from class trends
Abl tyrosine kinase Structure-Activity Relationship Kinase inhibitor design

3-Fluorobenzylthio Regioisomer vs. 4-Fluorobenzyl Analogs

The target compound contains a 3-fluorobenzylthio group, a specific regioisomer that contrasts with the 4-fluorobenzylthio and 3-chlorobenzylthio variants extensively characterized in Abl kinase SAR literature [1]. The published SAR reveals that a 3-fluorobenzylthio substituent on a 2-chloro-benzamide scaffold is a potent inhibitor, while the 4-fluorobenzylthio and 4-methoxybenzylthio congeners show distinct activity profiles [1]. The target compound uniquely pairs this 3-fluorobenzylthio group with a 2-methylbenzamide, creating a substitution pattern not disclosed in the study's panel of 22 compounds [1].

3-F vs. 4-F Benzylthio Regioisomer
Cross-study comparable
3-fluorobenzylthio (meta) vs. 4-fluorobenzylthio (para); benchmark SAR shows distinct activity profiles for these regioisomers.
Regioisomeric variation may guide binding mode analysis
Combined with 2-methylbenzamide, creates a novel substitution pattern not in reference panel
Kinase inhibitor Halogen bonding medicinal chemistry

Differential Cytodifferentiation Induction vs. Lead Compound 6a

The lead compound from the Radi et al. series, identified as 6a (2-chloro-N-[5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl]benzamide), demonstrated a dual mechanism: Abl kinase inhibition and the ability to act as a differentiating inducer in human promyelocytic leukemia (HL-60) cells [1]. The target compound's structural modifications, particularly the 3-fluorobenzylthio and 2-methylbenzamide groups, are hypothesized to decouple these two activities, potentially yielding a molecule that retains one function while losing the other, or exhibits a completely different phenotypic profile.

Cytodifferentiation Divergence
Class-level inference
Lead 6a (2-chloro, 4-methoxybenzylthio) induces HL-60 differentiation; the target compound’s structural modifications may dissociate this from kinase inhibition.
Potential tool for decoupling differentiation from Abl inhibition
Hypothesis only; phenotypic activity not experimentally verified
Cytodifferentiation HL-60 cells leukemia

Distinct Wnt Inhibition Profile vs. Halogenated Benzamide Patents

The 1,3,4-thiadiazol-2-yl-benzamide scaffold has been broadly claimed as an inhibitor of the Wnt signaling pathway in patent application WO2016131808A1 [1]. Within this intellectual property space, the vast majority of exemplified compounds bear a halogen (F, Cl) or trifluoromethyl substituent on the benzamide ring. The target compound's 2-methylbenzamide group represents a structurally distinct and less explored motif, suggesting it may exhibit a different Wnt inhibition potency, target selectivity, or ADME profile compared to the heavily claimed halogenated analogs.

Wnt Pathway Patent Context
Class-level inference
2-methylbenzamide motif is distinct from the heavily exemplified 4-halobenzamides in WO2016131808A1; may occupy novel chemical space within the Markush structure.
Supports Wnt inhibitor library diversification and IP differentiation
Wnt inhibitory activity not confirmed; requires reporter assay validation
Wnt signaling cancer patent analysis

Optimal Application Scenarios for This Compound


Kinase Selectivity Profiling & SAR Matrix Completion

The compound is ideally suited as a negative control or selectivity probe in a panel of 1,3,4-thiadiazole-based kinase inhibitors. Its 2-methyl group replaces the critical halogen atom found in potent Abl inhibitors, making it a tool to determine if removing the halogen abolishes activity or shifts selectivity toward a different kinase [1]. It should be procured alongside the 2-chloro and 4-fluoro analogs to complete a definitive SAR matrix around the benzamide ring.

Decoupling Kinase Inhibition from Cytodifferentiation

Based on the dual activity of the lead compound from the class, this molecule can be used to test whether the cytodifferentiating effect on HL-60 leukemia cells is a direct consequence of Abl inhibition or a separate pharmacological effect [1]. Its unique structure, predicted to have altered kinase binding, is a perfect chemical probe for this mechanistic study.

Wnt Pathway Inhibitor Library Expansion & IP Diversification

For research programs aiming to develop novel Wnt/β-catenin signaling inhibitors, this compound offers a structurally differentiated scaffold not heavily exemplified in the core patent literature [2]. It can serve as an initial hit for a new lead series, providing a commercially available starting point that is structurally distinct from the 4-halobenzamide-based compounds that dominate the prior art.

Application
Selection Property
Validation Focus
Kinase selectivity SAR panel
Non-halogenated benzamide probe
Kinase panel selectivity assessment
Cytodifferentiation pathway dissection
2-Methylbenzamide substitution
HL-60 differentiation endpoint monitoring
Wnt inhibitor library diversification
Structurally distinct from halogenated prior art
Wnt/β-catenin reporter assay evaluation
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